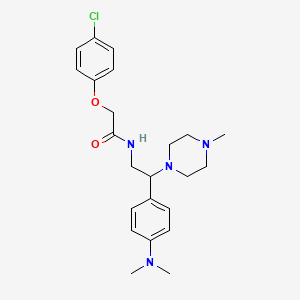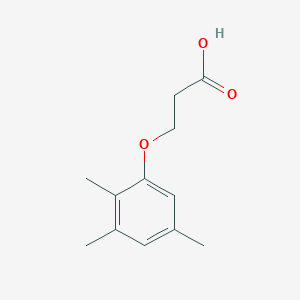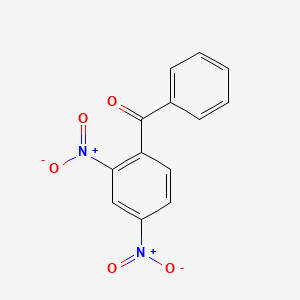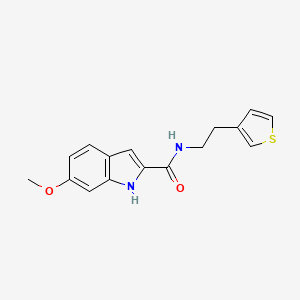![molecular formula C15H19N5O3S B2577924 2-méthyl-5-{4-[(1-méthyl-1H-imidazol-2-yl)sulfonyl]pipéridine-1-carbonyl}pyrazine CAS No. 2309572-07-2](/img/structure/B2577924.png)
2-méthyl-5-{4-[(1-méthyl-1H-imidazol-2-yl)sulfonyl]pipéridine-1-carbonyl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1-methyl-1H-imidazol-2-yl group, a sulfonyl group, a piperidin-1-yl group, and a 5-methylpyrazin-2-yl group. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the imidazole and pyrazine rings suggests that the compound could potentially exhibit aromaticity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the different functional groups. For example, the sulfonyl group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could enhance the compound’s solubility in water .Applications De Recherche Scientifique
Potentiel antimicrobien
Les dérivés de l'imidazole ont été largement étudiés pour leurs propriétés antimicrobiennes. La présence du cycle imidazole dans le composé suggère une activité potentielle contre une variété de pathogènes microbiens. Des dérivés synthétisés de l'imidazole ont montré un bon potentiel antimicrobien, qui pourrait également être exploré dans ce composé .
Activité antituberculeuse
Des composés contenant le groupement imidazole ont été évalués pour leur activité antituberculeuse contre Mycobacterium tuberculosis. La similitude structurale de « 2-méthyl-5-{4-[(1-méthyl-1H-imidazol-2-yl)sulfonyl]pipéridine-1-carbonyl}pyrazine » avec ces dérivés suggère qu'il peut également posséder des propriétés antituberculeuses, ce qui pourrait être significatif dans la lutte contre la tuberculose .
Synthèse et développement de médicaments
Le cycle imidazole du composé en fait un synthon précieux dans le développement de médicaments. Ses propriétés chimiques pourraient être utilisées pour synthétiser de nouveaux médicaments avec une efficacité améliorée et des effets secondaires réduits, contribuant ainsi au progrès de la chimie pharmaceutique.
Chacune de ces applications représente un domaine de recherche unique où « this compound » pourrait avoir des implications significatives. Des études et des expériences supplémentaires seraient nécessaires pour explorer ces potentiels en profondeur. La polyvalence du cycle imidazole, comme le souligne la littérature, souligne le large éventail de possibilités pour ce composé .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-9-18-13(10-17-11)14(21)20-6-3-12(4-7-20)24(22,23)15-16-5-8-19(15)2/h5,8-10,12H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIOZKFCHHCXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2577841.png)

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2577845.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2577854.png)
![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-cyclohexylacetamide](/img/structure/B2577855.png)
![7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)



![2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2577864.png)
